molecular formula C22H29Cl2FN2O B15288506 Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride CAS No. 78114-74-6

Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride

Cat. No.: B15288506
CAS No.: 78114-74-6
M. Wt: 427.4 g/mol
InChI Key: UNYPNAYZFULZAH-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a 6-fluoro-2,3-dihydro-1H-inden-5-yl group and a phenyl group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride typically involves the following steps:

    Formation of the Indenyl Intermediate: The 6-fluoro-2,3-dihydro-1H-inden-5-yl group is synthesized through a series of reactions starting from commercially available precursors.

    Attachment to Piperazine: The indenyl intermediate is then reacted with piperazine under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine structures but different substituents.

    Indenyl derivatives: Compounds featuring the indenyl group with variations in other parts of the molecule.

Uniqueness

Piperazine, 1-(3-((6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-phenyl-, dihydrochloride is unique due to its specific combination of the piperazine ring, indenyl group, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

78114-74-6

Molecular Formula

C22H29Cl2FN2O

Molecular Weight

427.4 g/mol

IUPAC Name

1-[3-[(6-fluoro-2,3-dihydro-1H-inden-5-yl)oxy]propyl]-4-phenylpiperazine;dihydrochloride

InChI

InChI=1S/C22H27FN2O.2ClH/c23-21-16-18-6-4-7-19(18)17-22(21)26-15-5-10-24-11-13-25(14-12-24)20-8-2-1-3-9-20;;/h1-3,8-9,16-17H,4-7,10-15H2;2*1H

InChI Key

UNYPNAYZFULZAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)F)OCCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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